molecular formula C18H33NO2 B14396371 3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one CAS No. 87084-76-2

3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one

Cat. No.: B14396371
CAS No.: 87084-76-2
M. Wt: 295.5 g/mol
InChI Key: QGEMMAHDBDOIRP-UHFFFAOYSA-N
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Description

3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one is a chemical compound characterized by a cyclohexene ring substituted with a dodecylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one typically involves the reaction of cyclohexene derivatives with dodecylamine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the dodecylamino group is introduced to the cyclohexene ring. The reaction is often carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.

    Substitution: The dodecylamino group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Various halogenating agents and nucleophiles can be used to introduce different functional groups.

Major Products Formed

    Oxidation: Formation of 3-(Dodecylamino)-2-oxocyclohex-2-EN-1-one.

    Reduction: Formation of 3-(Dodecylamino)-2-hydroxycyclohexane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the release of chemical mediators such as histamine from mast cells, thereby exerting antiallergic effects . The compound’s amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to its linear or propane-based analogs. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

87084-76-2

Molecular Formula

C18H33NO2

Molecular Weight

295.5 g/mol

IUPAC Name

3-(dodecylamino)-2-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-13-12-14-17(20)18(16)21/h19,21H,2-15H2,1H3

InChI Key

QGEMMAHDBDOIRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=C(C(=O)CCC1)O

Origin of Product

United States

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